molecular formula C12H8Cl2FNO2 B3040586 Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate CAS No. 218457-57-9

Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate

Cat. No.: B3040586
CAS No.: 218457-57-9
M. Wt: 288.1 g/mol
InChI Key: VTLWFGZACOOWFR-UHFFFAOYSA-N
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Description

Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate (CAS: 218457-57-9) is a halogenated quinoline derivative with the molecular formula C₁₂H₈Cl₂FNO₂ and a molecular weight of 288.10 g/mol . Structurally, it features a quinoline backbone substituted with chlorine atoms at positions 4 and 7, a fluorine atom at position 6, and an ethyl ester group at position 3. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, particularly in the development of antimicrobial agents and other bioactive molecules . Its halogenation pattern enhances electronic and steric properties, influencing reactivity and binding affinity in biological systems .

Properties

IUPAC Name

ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FNO2/c1-2-18-12(17)7-5-16-10-4-8(13)9(15)3-6(10)11(7)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLWFGZACOOWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate typically involves the reaction of 4,7-dichloro-6-fluoroquinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to reflux and maintaining it for several hours to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow processes and the use of advanced catalytic systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of bacterial DNA gyrase and topoisomerase IV, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives are structurally versatile, with modifications at key positions dictating their physicochemical and biological properties. Below is a detailed comparison of Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate with analogous compounds:

Table 1: Structural and Functional Comparison of Halogenated Quinoline Carboxylates

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features/Applications Purity (Source)
This compound (218457-57-9) C₁₂H₈Cl₂FNO₂ 288.10 Cl (4,7); F (6); COOEt (3) Antimicrobial intermediate; drug synthesis 96%
Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate (25771-89-5) C₁₂H₉Cl₂NO₃ ~286.06 Cl (6,8); OH (4); COOEt (3) Potential solubility enhancer (hydroxyl group) 98%
Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate (338954-50-0) C₁₃H₁₁Cl₂NO₂ 292.14 Cl (4,6); CH₃ (8); COOEt (3) Steric hindrance from methyl group 95%
Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate (227958-96-5) C₁₃H₁₁Cl₂NO₂S 324.16 Cl (4,6); SCH₃ (2); COOEt (3) Thioether group for redox activity 95%
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (N/A) C₁₆H₁₃ClFN₂O₅ 370.74 Cl (7); F (6); NO₂ (8); cyclopropyl (1); 4-oxo Antimicrobial intermediate (ciprofloxacin analog) N/A

Key Findings from Comparative Analysis

Chlorine at positions 4 and 7 provides strong electron-withdrawing effects, stabilizing the quinoline ring and facilitating nucleophilic substitution reactions .

Biological Activity: The nitro and 4-oxo groups in Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate () correlate with enhanced antimicrobial activity, as seen in fluoroquinolone drugs like ciprofloxacin . However, the target compound lacks these groups, suggesting divergent applications.

Steric and Solubility Considerations: The methylthio group in Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate introduces steric bulk and redox-sensitive functionality, which may limit metabolic stability compared to the target compound . The hydroxyl group in Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate improves aqueous solubility but reduces lipophilicity, affecting bioavailability .

Synthetic Utility: this compound is frequently discontinued in commercial catalogs (), highlighting challenges in large-scale production despite its utility as a versatile intermediate.

Biological Activity

Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the reaction of appropriate chlorinated and fluorinated precursors followed by esterification processes. The synthesis conditions are crucial for optimizing yield and purity.

Biological Activity Overview

This compound exhibits several biological activities, primarily:

  • Antimicrobial Activity : This compound has shown efficacy against various bacterial strains, particularly Gram-positive bacteria. For instance, studies indicate significant inhibition against Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) in the low microgram range .
  • Anticancer Properties : The compound is investigated for its potential as an anticancer agent. It interacts with DNA topoisomerase II, an essential enzyme in DNA replication and repair pathways, leading to apoptosis in cancer cells.

The biological activity of this compound can be attributed to its ability to inhibit DNA topoisomerase II. This inhibition disrupts the normal function of the enzyme, leading to DNA damage and subsequent cell death. Additionally, the compound may interfere with other cellular processes through enzyme inhibition or interaction with cellular membranes.

Antimicrobial Studies

A study conducted on various derivatives of quinoline compounds demonstrated that this compound exhibited significant antibacterial activity. The following table summarizes the MIC values against selected bacterial strains:

Compound Bacterial Strain MIC (µg/mL)
This compoundStaphylococcus aureus0.39
Bacillus subtilis0.78

These results indicate that the compound is a potent antimicrobial agent with potential applications in treating bacterial infections .

Anticancer Activity

In vitro studies using human breast adenocarcinoma (MCF-7) cells revealed that this compound does not exhibit cytotoxicity at lower concentrations (0.001 to 1.0 µg/mL), suggesting a favorable safety profile for further development as an anticancer drug. The study involved assessing cell proliferation rates and apoptosis markers post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate

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